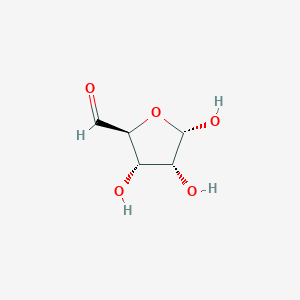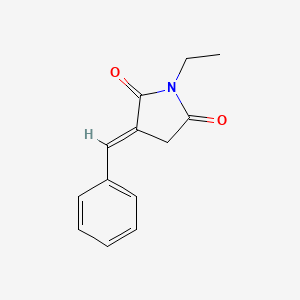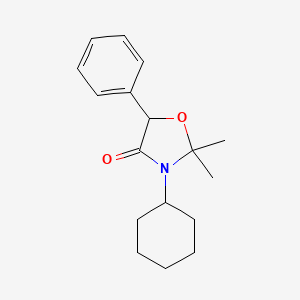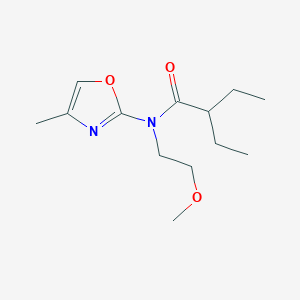
2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound’s structure also includes an ethyl group, a methoxyethyl group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the oxazole ring with 2-methoxyethyl halides under basic conditions.
Formation of the Butanamide Backbone: The final step involves the amidation reaction, where the oxazole derivative is reacted with butanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The butanamide backbone provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethyl-N-(2-hydroxyethyl)-N-(4-methyloxazol-2-yl)butanamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-ethyl-N-(2-methoxyethyl)-N-(4-ethyloxazol-2-yl)butanamide: Similar structure but with an ethyl group on the oxazole ring instead of a methyl group.
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone instead of a butanamide backbone.
Uniqueness
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the oxazole ring provides a versatile platform for further chemical modifications. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57068-10-7 |
|---|---|
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O3/c1-5-11(6-2)12(16)15(7-8-17-4)13-14-10(3)9-18-13/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
SOAZJBLSEVXTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)N(CCOC)C1=NC(=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


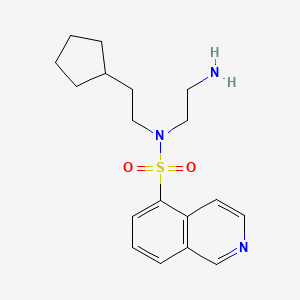

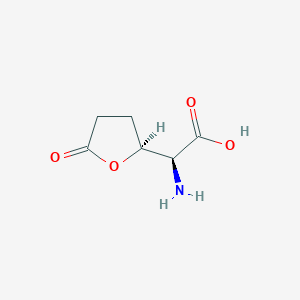

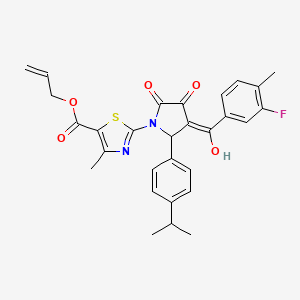
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
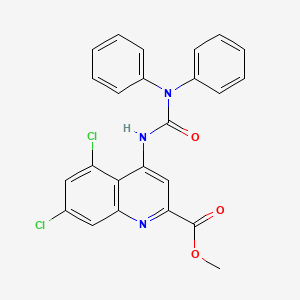
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
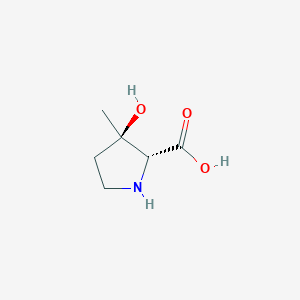
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
